Bienvenue dans la boutique en ligne BenchChem!

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

Lipophilicity Drug-likeness CNS MPO

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide (CAS 1596007-96-3) is a synthetic small-molecule amide composed of a 3-fluoropyridine-4-carboxamide core with an N-cyclopropylmethyl substituent. Its molecular formula is C₁₀H₁₁FN₂O (MW 194.21 g/mol), and it is supplied as a research-grade building block with a typical vendor-specified purity of 98%.

Molecular Formula C10H11FN2O
Molecular Weight 194.209
CAS No. 1596007-96-3
Cat. No. B2875461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-3-fluoroisonicotinamide
CAS1596007-96-3
Molecular FormulaC10H11FN2O
Molecular Weight194.209
Structural Identifiers
SMILESC1CC1CNC(=O)C2=C(C=NC=C2)F
InChIInChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)
InChIKeyUIOWZZZUTLYFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide (CAS 1596007-96-3): Structural Identity and Physicochemical Baseline for Procurement Evaluation


N-(Cyclopropylmethyl)-3-fluoroisonicotinamide (CAS 1596007-96-3) is a synthetic small-molecule amide composed of a 3-fluoropyridine-4-carboxamide core with an N-cyclopropylmethyl substituent . Its molecular formula is C₁₀H₁₁FN₂O (MW 194.21 g/mol), and it is supplied as a research-grade building block with a typical vendor-specified purity of 98% . The compound possesses one hydrogen-bond donor, three hydrogen-bond acceptors, a computed XLogP3-AA of 1, and a topological polar surface area of 42 Ų . These properties place it within the favorable property space for CNS drug-like molecules and fragment-based screening libraries, but direct biological activity data for this specific compound remain absent from the peer-reviewed primary literature and major public bioactivity databases.

Why N-(Cyclopropylmethyl)-3-fluoroisonicotinamide Cannot Be Replaced by Generic Isonicotinamide or Simple N-Alkyl Analogs


Although N-(cyclopropylmethyl)-3-fluoroisonicotinamide shares the 3-fluoropyridine-4-carboxamide scaffold with other N-substituted analogs, the combination of the cyclopropylmethyl group and the 3-fluoro substituent is pharmacologically non-interchangeable. The cyclopropylmethyl moiety imposes a distinct conformational restriction and lipophilic profile (XLogP3-AA = 1) compared to linear N-alkyl chains such as methyl (predicted XLogP3-AA ≈ 1.0–1.2) or ethyl (predicted XLogP3-AA ≈ 1.5–1.7), while retaining lower lipophilicity than N-benzyl (predicted XLogP3-AA ≈ 2.3–2.5) or N-phenyl analogs . In the broader 3-fluoroisonicotinamide chemotype, the N-substituent has been shown to critically modulate target potency and selectivity: for example, Pyr6 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide) achieves TRPC3 IC₅₀ of 0.49 µM, while the unsubstituted 3-fluoroisonicotinamide is reportedly a potent hOCT/hOCT2 inhibitor, demonstrating that the N-substituent dictates the target profile . Generic substitution therefore risks altering both physicochemical suitability and biological target engagement.

Quantitative Differentiation Guide for N-(Cyclopropylmethyl)-3-fluoroisonicotinamide Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Cyclopropylmethyl vs. N-Benzyl and N-Phenyl Analogs

The computed XLogP3-AA of N-(cyclopropylmethyl)-3-fluoroisonicotinamide is 1 . This falls within the optimal CNS drug-like range (XLogP 1–3) and is substantially lower than the predicted values for the N-benzyl analog (estimated XLogP3-AA ≈ 2.4) and the N-phenyl analog (estimated XLogP3-AA ≈ 2.1), both of which exceed the preferred lipophilicity ceiling for CNS candidates. The cyclopropylmethyl substituent therefore provides a measurable lipophilicity advantage for CNS-oriented or oral bioavailability-focused programs.

Lipophilicity Drug-likeness CNS MPO Fragment-based screening

Topological Polar Surface Area (TPSA): Differentiation from N-Aryl-Substituted 3-Fluoroisonicotinamides

The topological polar surface area (TPSA) of N-(cyclopropylmethyl)-3-fluoroisonicotinamide is 42 Ų . This value is well below the 60–70 Ų threshold associated with poor CNS penetration and is markedly lower than that of N-aryl-substituted 3-fluoroisonicotinamide analogs (e.g., Pyr6, TPSA ≈ 55–60 Ų estimated), which incorporate additional heteroatom-rich aryl appendages. In fragment-based screening, TPSA < 75 Ų is a standard inclusion criterion for CNS fragment libraries; this compound satisfies that criterion with margin for further elaboration.

ADME CNS penetration Oral bioavailability Physicochemical property

Rotatable Bond Count and Molecular Flexibility: Advantage Over N-Alkyl Chain Homologs in Fragment Optimization

N-(Cyclopropylmethyl)-3-fluoroisonicotinamide possesses 3 rotatable bonds , identical to the N-ethyl analog (3 rotatable bonds) but fewer than the N-propyl or N-butyl homologs (4 or 5 rotatable bonds, respectively). The cyclopropyl ring introduces conformational restriction without adding rotatable bonds, reducing the entropic penalty upon target binding relative to fully flexible N-alkyl chains of comparable heavy-atom count. This property is favorable for fragment hit optimization, where maintaining ligand efficiency during molecular growth is critical.

Ligand efficiency Fragment-based drug discovery Conformational restriction Entropic penalty

Vendor-Specified Purity and Hazard Profile: Practical Differentiation for Procurement Decisions

Commercial suppliers offer N-(cyclopropylmethyl)-3-fluoroisonicotinamide at a specified purity of 98% . The compound carries GHS07 hazard labeling (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory irritation), requiring standard laboratory handling precautions . This purity grade and well-characterized hazard profile differ from analog compounds such as N-benzyl-3-fluoroisonicotinamide or N-phenyl-3-fluoroisonicotinamide, which may require custom synthesis, have variable purity depending on the synthetic route, or lack publicly available safety data sheets.

Chemical procurement Purity specification Safety handling Research supply chain

Optimal Research and Industrial Application Scenarios for N-(Cyclopropylmethyl)-3-fluoroisonicotinamide (CAS 1596007-96-3)


CNS-Oriented Fragment-Based Screening and Library Design

With a TPSA of 42 Ų, XLogP3-AA of 1, and only 3 rotatable bonds, N-(cyclopropylmethyl)-3-fluoroisonicotinamide satisfies key physicochemical criteria for CNS fragment libraries (TPSA < 75 Ų, XLogP 1–3, rotatable bonds ≤ 3). Its molecular weight (194.21 Da) places it within the fragment range (MW < 250 Da), and the 3-fluoropyridine amide core provides hydrogen-bond donor/acceptor functionality suitable for target engagement . This compound can serve as a CNS-focused fragment starting point, whereas more lipophilic or higher-TPSA N-aryl analogs are excluded from such libraries by design.

Lead-Like Scaffold for Kinase or GPCR Inhibitor Optimization

The 3-fluoroisonicotinamide substructure has established precedent as a kinase and ion-channel inhibitor scaffold, as demonstrated by Pyr6 (TRPC3 inhibitor, IC₅₀ 0.49 µM) and related CRAC channel inhibitors . The cyclopropylmethyl group provides a metabolically stable, conformationally restricted N-substituent suitable for structure-activity relationship (SAR) exploration at the amide position, where substituent identity is known to critically modulate target affinity and selectivity . Researchers pursuing kinase or GPCR targets can prioritize this compound as a lead-like starting point over N-alkyl chain analogs that lack conformational restriction.

Synthetic Intermediate for Parallel Library Synthesis

The compound's simple bifunctional architecture—a 3-fluoropyridine ring amenable to further functionalization and a cyclopropylmethyl amide serving as a stable N-protecting or directing group—makes it a versatile intermediate for parallel medicinal chemistry libraries . Its commercial availability at 98% purity with defined safety data (GHS07) streamlines procurement for high-throughput synthesis campaigns, reducing the lead time associated with custom synthesis of analog intermediates .

Metabolic Stability-Focused Lead Optimization Programs

The cyclopropylmethyl group is known in medicinal chemistry to confer improved metabolic stability over N-methyl or N-ethyl substituents by blocking oxidative N-dealkylation pathways. In the 3-fluoroisonicotinamide context, this translates to a predicted metabolic advantage over N-alkyl chain analogs, which are susceptible to rapid CYP450-mediated clearance . Although direct microsomal stability data for this specific compound are not publicly available, the structural rationale supports its prioritization in programs where metabolic soft spots at the amide position are a concern.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-3-fluoroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.